2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-tert-butylacetamide
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Overview
Description
2-{[5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(TERT-BUTYL)ACETAMIDE is a compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(TERT-BUTYL)ACETAMIDE typically involves the following steps:
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(TERT-BUTYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
2-{[5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(TERT-BUTYL)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(TERT-BUTYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, leading to various biological effects . The bromophenyl group may enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-BROMOPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE
- 2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(2,4-DICHLOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-{[5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(TERT-BUTYL)ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H21BrN4OS |
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Molecular Weight |
445.4 g/mol |
IUPAC Name |
2-[[5-(3-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-tert-butylacetamide |
InChI |
InChI=1S/C20H21BrN4OS/c1-20(2,3)22-17(26)13-27-19-24-23-18(14-8-7-9-15(21)12-14)25(19)16-10-5-4-6-11-16/h4-12H,13H2,1-3H3,(H,22,26) |
InChI Key |
ASIIWSMEYCFEIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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